Fokalhydran
Description
Fokalhydran (CAS 110941-94-1), chemically designated as 3,5-dichloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline, is a synthetic organic compound characterized by its naphthalene backbone substituted with methoxy and dichloro-aniline groups (Figure 1). This structure imparts unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, or pharmaceutical intermediates .
Properties
CAS No. |
110941-94-1 |
|---|---|
Molecular Formula |
C8H12O4 |
Synonyms |
Fokalhydran |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A: N,N-Dimethylfuran-2-carboxamide (CAS 13156-75-7)
This compound features a furan ring substituted with a dimethylcarboxamide group. Unlike this compound’s rigid naphthalene system, Compound A’s furan core offers planar aromaticity with enhanced solubility in polar solvents. Its amide group enables hydrogen bonding, making it suitable for supramolecular chemistry or drug delivery systems .
Compound B: 4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-8-iodoquinoline (CAS 65340-84-3)
Compound B integrates a quinoline scaffold with iodine and triazenyl substituents. Compared to this compound’s dichloro-aniline moiety, Compound B’s halogenated quinoline structure may exhibit stronger π-π stacking interactions in catalytic systems .
Comparative Analysis of Physicochemical Properties
Table 1 summarizes key differences in molecular weight, functional groups, and hypothesized applications:
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₄Cl₂N₂O | C₇H₉NO₂ | C₁₄H₁₃IN₄ |
| Molecular Weight (g/mol) | 345.22 | 155.15 | 380.19 |
| Key Functional Groups | Chloro, methoxynaphthyl, imine | Furan, dimethylamide | Quinoline, iodine, triazenyl |
| Potential Applications | Ligand design, catalysis | Drug delivery, H-bonding motifs | Radiopharmaceuticals, sensors |
Table 1: Structural and functional comparison of this compound and related compounds
Research Findings and Limitations
While experimental data on this compound’s reactivity or biological activity are absent in the provided evidence, its structural analogs offer insights:
- Synthetic Challenges : The methoxynaphthyl group in this compound may complicate regioselective substitutions compared to Compound A’s simpler furan system.
- Electronic Properties : The electron-withdrawing chlorine atoms in this compound likely reduce electron density at the imine nitrogen, affecting its coordination behavior with transition metals .
- Thermal Stability : Compound B’s triazenyl group is prone to decomposition under UV light, whereas this compound’s conjugated system may enhance stability .
Gaps in Knowledge:
- No empirical data on this compound’s solubility, melting point, or spectroscopic signatures are available.
- Comparative catalytic or pharmacological studies between these compounds are unreported in the provided sources.
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